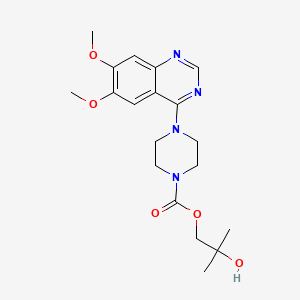
5,5'-メチレンビス(4-エチル-3-メチル-2-ピロールカルボン酸ジエチル)
概要
説明
Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is a complex organic compound characterized by its heterocyclic structure
科学的研究の応用
Chemistry: In chemistry, Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is used as a building block for the synthesis of complex molecules, including anion receptors and bis-pyrrolylmethane derivatives.
Medicine: In the medical field, it may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Industrially, it can be used in the production of advanced materials, including polymers and coatings.
作用機序
Target of Action
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is a heterocyclic building block . It is primarily used as a starting reagent for the synthesis of bis-pyrrolylmethane based anion receptors . Anion receptors are molecules that can bind anions, negatively charged ions, and are important in various biological processes.
Result of Action
It is used in the synthesis of bis-pyrrolylmethane based anion receptors , which can have various effects depending on their specific structures and the anions they interact with.
生化学分析
Biochemical Properties
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) plays a significant role in biochemical reactions, particularly in the synthesis of bis-pyrrolylmethane-based anion receptors . These receptors are crucial for binding and sensing anions in biological systems. The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the receptor-anion complex .
Cellular Effects
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) influences various cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. The compound’s impact on cell function includes changes in cell proliferation, differentiation, and apoptosis. These effects are mediated through its interaction with specific cellular receptors and signaling molecules .
Molecular Mechanism
The molecular mechanism of action of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor or activator, depending on the target enzyme. It can induce conformational changes in the enzyme structure, leading to altered catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating a dose-dependent response in animal studies .
Metabolic Pathways
Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity. It has been shown to interact with enzymes involved in pyrrole metabolism, leading to changes in the production and utilization of pyrrole derivatives .
Transport and Distribution
Within cells and tissues, Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its hydrophobic properties, allowing it to cross cellular membranes and reach intracellular compartments .
Subcellular Localization
The subcellular localization of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. Its activity and function are influenced by its localization, with different effects observed in the cytoplasm, nucleus, and other cellular organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) typically involves multi-step organic reactions. One common approach is the reaction of appropriate pyrrole derivatives with ethyl esters under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles and esters, which can be further utilized in different chemical syntheses.
類似化合物との比較
Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Methyl 5-DOXYL-stearate
5,5-Dimethyl-1-pyrroline N-oxide
Thiocarbohydrazide
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Uniqueness: Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) stands out due to its unique structural features and potential applications. Its ability to act as a versatile building block in organic synthesis sets it apart from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
ethyl 5-[(5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQEODKNZPRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281728 | |
| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-93-7 | |
| Record name | NSC22708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![9-Methylbenzo[a]pyrene](/img/structure/B1597311.png)



